

Commercial Suppliers and Technical Guide for Xanthine-15N2

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Compound of Interest

Compound Name: Xanthine-15N2

Cat. No.: B11933154

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available **Xanthine-15N2**, a stable isotope-labeled compound crucial for a variety of research applications, particularly in studies involving purine metabolism and associated enzymatic pathways. This document outlines commercial suppliers, provides detailed experimental protocols for its use, and visualizes its role in key biological pathways.

Commercial Availability of Xanthine-15N2

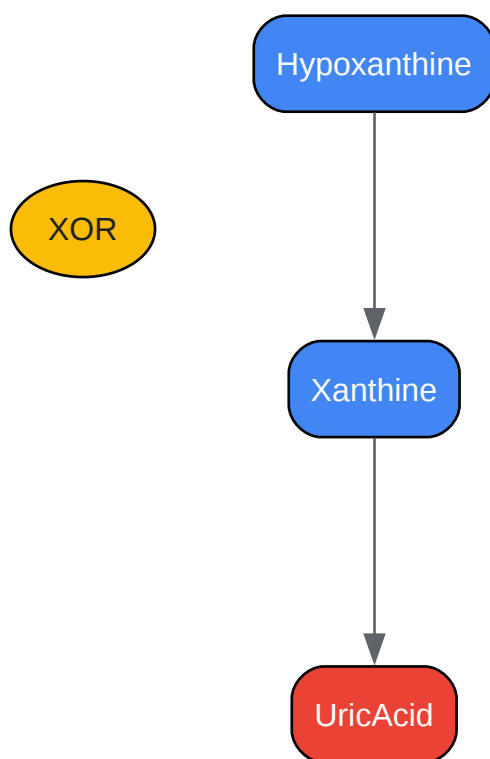
Stable isotope-labeled xanthine is a critical tool for researchers requiring precise and sensitive detection methods. Several commercial suppliers offer **Xanthine-15N2** and its isotopologues. The following table summarizes the offerings from prominent suppliers.

Supplier	Product Name	Catalog Number	Purity	Formula	Molecular Weight	Notes
BOC Sciences	Xanthine-[15N2]	BLP-007628	>98%	C5H4N2[15N]2O2	154.09	Isotopic labeled form of Xanthine. [1] [2]
Cambridge Isotope Laboratories, Inc.	Xanthine (1,3-15N2, 98%+) CP 90%	NLM-1698-PK	90% Chemical Purity	C5H4N2*N2O2	154.10	Applications in Biomolecular NMR and Genetic Therapy. [3] [4] [5]
MedChem Express	Xanthine-13C,15N2	HY-W017389S -1mg	98.0%	Not Specified	Not Specified	A dual-labeled isotopologue.

Role in the Purine Catabolism Pathway

Xanthine is a key intermediate in the catabolism of purines. Xanthine oxidoreductase (XOR), a complex molybdo-flavoprotein enzyme, catalyzes the final two steps of this pathway, converting hypoxanthine to xanthine and then xanthine to uric acid. This process is a significant source of reactive oxygen species (ROS) and is implicated in various pathological conditions, including hyperuricemia, gout, and cardiovascular diseases. The use of isotopically labeled xanthine, such as **Xanthine-15N2**, allows for precise tracing and quantification of its metabolic fate.

Below is a diagram illustrating the final steps of purine catabolism.



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Caption: The enzymatic conversion of hypoxanthine to uric acid via xanthine, catalyzed by xanthine oxidoreductase (XOR).

Experimental Protocols

The primary application of **Xanthine-15N2** and its isotopologues is in highly sensitive assays for xanthine oxidoreductase (XOR) activity, typically utilizing liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Highly Sensitive Assay for Xanthine Oxidoreductase (XOR) Activity using LC-MS/MS

This protocol is adapted from a study that developed a highly sensitive assay for XOR activity using [$^{13}\text{C}_2,^{15}\text{N}_2$]xanthine and liquid chromatography/triple quadrupole mass spectrometry (LC/TQMS).

Objective: To quantify the amount of [$^{13}\text{C}_2,^{15}\text{N}_2$]uric acid produced by XOR from the substrate [$^{13}\text{C}_2,^{15}\text{N}_2$]xanthine.

Materials:

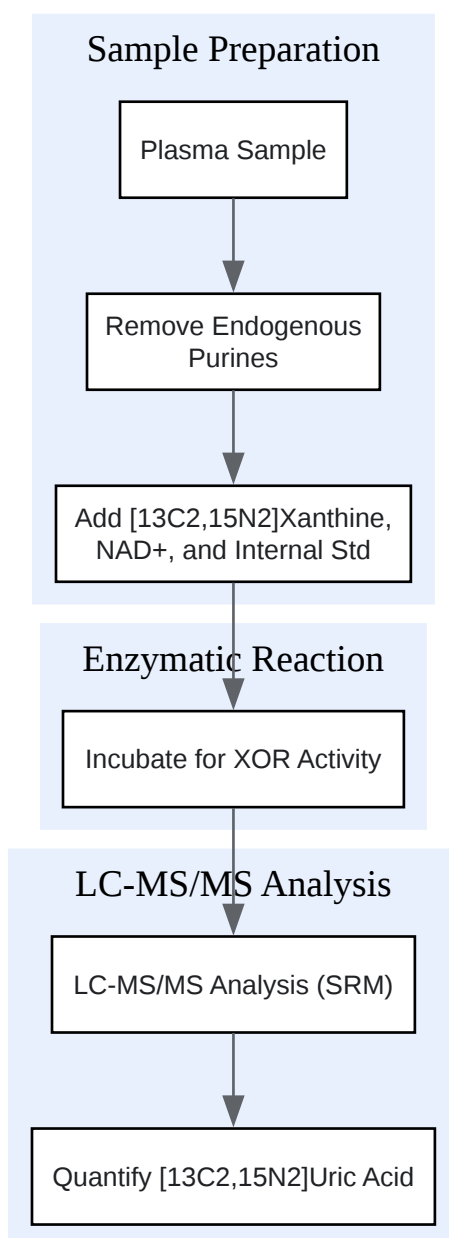
- $[^{13}\text{C}_2, ^{15}\text{N}_2]$ xanthine (Substrate)
- $[^{13}\text{C}_2, ^{15}\text{N}_2]$ uric acid (Analytical Standard)
- $[^{13}\text{C}_3, ^{15}\text{N}_3]$ uric acid (Internal Standard)
- Biological sample (e.g., mouse plasma)
- Tris buffer
- Liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC/TQMS)

Methodology:

- Sample Preparation:
 - Remove small molecules like endogenous hypoxanthine, xanthine, and uric acid from the plasma samples.
 - Mix the treated plasma samples in Tris buffer with $[^{13}\text{C}_2, ^{15}\text{N}_2]$ xanthine and nicotinamide adenine dinucleotide (NAD^+) as substrates.
 - Add $[^{13}\text{C}_3, ^{15}\text{N}_3]$ uric acid as an internal standard for accurate quantification.
- Enzymatic Reaction:
 - Incubate the mixture to allow for the enzymatic conversion of $[^{13}\text{C}_2, ^{15}\text{N}_2]$ xanthine to $[^{13}\text{C}_2, ^{15}\text{N}_2]$ uric acid by XOR present in the sample. Reaction time and temperature should be optimized based on the sample type and expected enzyme activity.
- LC-MS/MS Analysis:
 - Inject the reaction mixture into the LC/TQMS system.
 - Separate the analytes using a suitable chromatography column and gradient.

- Monitor the production of [$^{13}\text{C}_2,^{15}\text{N}_2$]uric acid using selected reaction monitoring (SRM) mode for high sensitivity and specificity.
- Data Analysis:
 - Generate a calibration curve using the [$^{13}\text{C}_2,^{15}\text{N}_2$]uric acid analytical standard.
 - Quantify the amount of [$^{13}\text{C}_2,^{15}\text{N}_2$]uric acid produced in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

Below is a workflow diagram for this experimental protocol.



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Caption: Workflow for the highly sensitive XOR activity assay using stable isotope-labeled xanthine and LC-MS/MS.

Protocol 2: XOR Activity Assay in Tissues using Stable Isotope-Labeled Substrate and LC-HRMS

This protocol is based on a study that measured XOR activity in tissues using [$^{15}\text{N}_2$]xanthine and liquid chromatography high-resolution mass spectrometry (LC/HRMS).

Objective: To determine XOR activity in tissue homogenates by quantifying the production of [$^{15}\text{N}_2$]uric acid.

Materials:

- [$^{15}\text{N}_2$]xanthine (Substrate)
- Tissue samples (e.g., plasma, kidney, liver)
- LC/HRMS system

Methodology:

- Sample Preparation:
 - Homogenize tissue samples in an appropriate buffer.
 - Centrifuge the homogenates to obtain the supernatant containing the enzyme.
- Enzymatic Reaction:
 - Incubate the tissue supernatant with [$^{15}\text{N}_2$]xanthine. The reaction is dependent on the amounts of substrate and enzyme, and the reaction time.
- LC/HRMS Analysis:
 - Analyze the reaction mixture using an LC/HRMS system to accurately measure the produced [$^{15}\text{N}_2$]uric acid.
 - Employ multi-component analysis to account for the effects of high concentrations of endogenous xanthine and hypoxanthine on XOR activity.
- Data Analysis and Validation:

- Quantify the [$^{15}\text{N}_2$]uric acid produced. The method should be validated for linearity, accuracy, and precision.
- The study found a good correlation between XOR activities measured with [$^{15}\text{N}_2$]xanthine (LC/MS) and those measured with pterin (LC/fluorescence), suggesting the former provides a more direct reflection of physiological XOR activity.

This in-depth guide provides a starting point for researchers and professionals in drug development interested in utilizing **Xanthine-15N2**. The provided protocols and supplier information are intended to facilitate the design and execution of experiments targeting the purine metabolic pathway.

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References

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- 4. Xanthine (1,3- A^{15}N_2) 98% CP 90% | Cambridge Isotope Laboratories, Inc. [isotope.com]
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